3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride
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Overview
Description
3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H14ClN3O2S and a molecular weight of 215.7 g/mol It is a white to off-white powder that is soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride typically involves the reaction of azetidine derivatives with sulfonamide groups under controlled conditions. One common method includes the reaction of N,N-dimethylazetidine with sulfonamide in the presence of a suitable catalyst and solvent . The reaction is carried out at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new sulfonamide derivatives with different functional groups .
Scientific Research Applications
3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-N,N-dimethylazetidine-1-sulfonamide: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
N,N-dimethylazetidine-1-sulfonamide:
Azetidine-1-sulfonamide: A simpler analog that lacks the N,N-dimethyl and amino groups, leading to distinct chemical behavior.
Uniqueness
3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group, N,N-dimethyl groups, and sulfonamide moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-N,N-dimethylazetidine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S.ClH/c1-7(2)11(9,10)8-3-5(6)4-8;/h5H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDLLFFMFVAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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